molecular formula C16H16N2O4S B2853249 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-77-2

3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2853249
CAS No.: 922063-77-2
M. Wt: 332.37
InChI Key: AZAXVDGNVIWPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₆H₁₆N₂O₄S
  • Molecular Weight : 332.37 g/mol
  • CAS Number : 922063-77-2

The compound features a sulfonamide group linked to a tetrahydrobenzooxazepine structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antitumor Activity : Many sulfonamide derivatives are known for their anticancer properties. The oxazepine scaffold has been associated with the inhibition of cancer cell proliferation.
  • Antimicrobial Properties : Sulfonamides generally possess antimicrobial effects, making this compound a candidate for further exploration in this area.

Antitumor Activity

A study investigated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives showed significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin. The combination exhibited a synergistic effect, enhancing the overall efficacy against resistant cancer cells .

Antimicrobial Activity

Research on sulfonamide derivatives has shown promising results against various bacterial strains. For instance, studies have reported that compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro. The mechanism often involves interference with bacterial folate synthesis pathways .

Case Studies

Study Objective Findings
Study on Antitumor ActivityEvaluate cytotoxic effects on MCF-7 and MDA-MB-231Significant cytotoxicity observed; synergistic effect with doxorubicin noted .
Antimicrobial EvaluationTest against common bacterial strainsEffective inhibition of bacterial growth; potential as an antimicrobial agent .

Properties

IUPAC Name

3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-2-4-13(9-11)23(20,21)18-12-5-6-15-14(10-12)16(19)17-7-8-22-15/h2-6,9-10,18H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAXVDGNVIWPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.